Cas no 1695249-66-1 (1-(3-bromopropyl)-2-fluoro-4-methoxybenzene)

1-(3-Bromopropyl)-2-fluoro-4-methoxybenzene is a brominated aromatic compound featuring a fluoro and methoxy substituent on the benzene ring, along with a 3-bromopropyl side chain. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromopropyl group offers a reactive site for further functionalization, while the electron-withdrawing fluorine and electron-donating methoxy groups influence the compound's reactivity and stability. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in synthetic applications.
1-(3-bromopropyl)-2-fluoro-4-methoxybenzene structure
1695249-66-1 structure
Product Name:1-(3-bromopropyl)-2-fluoro-4-methoxybenzene
CAS No:1695249-66-1
MF:C10H12BrFO
MW:247.104085922241
CID:5858072
PubChem ID:103396802
Update Time:2025-06-07

1-(3-bromopropyl)-2-fluoro-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Bromopropyl)-3-fluoroanisole
    • Benzene, 1-(3-bromopropyl)-2-fluoro-4-methoxy-
    • 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene
    • EN300-1896181
    • 1695249-66-1
    • Inchi: 1S/C10H12BrFO/c1-13-9-5-4-8(3-2-6-11)10(12)7-9/h4-5,7H,2-3,6H2,1H3
    • InChI Key: PSUVWMYEAPSJIX-UHFFFAOYSA-N
    • SMILES: C1(CCCBr)=CC=C(OC)C=C1F

Computed Properties

  • Exact Mass: 246.00556g/mol
  • Monoisotopic Mass: 246.00556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.371±0.06 g/cm3(Predicted)
  • Boiling Point: 257.3±25.0 °C(Predicted)

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Additional information on 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene

Introduction to 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene (CAS No. 1695249-66-1) and Its Emerging Applications in Chemical Biology

1-(3-bromopropyl)-2-fluoro-4-methoxybenzene, identified by the CAS number 1695249-66-1, is a fluorinated aromatic compound featuring a bromopropyl side chain and a methoxy substituent. This unique structural motif has garnered significant attention in the field of chemical biology due to its potential as a versatile intermediate in drug discovery and molecular probes. The combination of fluorine and bromine atoms provides distinct electronic and steric properties, making this compound a valuable tool for synthesizing bioactive molecules with tailored pharmacological profiles.

The fluorine atom in the molecule introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of adjacent functional groups. This property is particularly useful in medicinal chemistry, where fluorine substitution often enhances metabolic stability, bioavailability, and binding interactions with biological targets. In contrast, the bromopropyl side chain adds a hydrophobic region that can influence solubility and membrane interactions, making it suitable for designing compounds that interact with membrane-bound receptors or intracellular proteins.

Recent studies have highlighted the utility of 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene in the development of novel therapeutic agents. For instance, researchers have explored its use as a precursor in synthesizing small-molecule inhibitors targeting kinases and G protein-coupled receptors (GPCRs). The methoxy group at the para position relative to the fluoro substituent allows for further derivatization, enabling the creation of libraries of compounds with diverse biological activities. These derivatives have shown promise in preclinical studies as potential candidates for treating neurological disorders, inflammatory diseases, and cancer.

The incorporation of fluorine into pharmaceuticals is well-documented for its ability to improve pharmacokinetic properties. For example, fluorinated aromatic compounds often exhibit increased lipophilicity and reduced susceptibility to enzymatic degradation. This characteristic has been leveraged in the design of antiviral and anticancer drugs, where maintaining drug integrity over time is critical. Additionally, the bromopropyl moiety can serve as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to construct complex molecular architectures with precision.

In the realm of chemical biology, 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene has been employed as a scaffold for developing fluorescent probes. The presence of both fluorine and bromine atoms enables selective labeling via halogenation reactions, facilitating the visualization of biological processes in living cells. Such probes are invaluable tools for studying protein-protein interactions, metabolic pathways, and signal transduction mechanisms. The ability to tune fluorescence properties by modifying additional substituents makes this compound a versatile asset in biochemical research.

The pharmaceutical industry has also shown interest in this compound due to its potential role in modulating central nervous system (CNS) disorders. Preliminary data suggest that derivatives of 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene may interact with neurotransmitter receptors such as serotonin or dopamine receptors, offering insights into novel therapeutic strategies for conditions like depression or Parkinson’s disease. Further investigation into its pharmacological effects could uncover new treatment modalities with improved efficacy and reduced side effects compared to existing medications.

From a synthetic chemistry perspective, 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene serves as an excellent building block for constructing heterocyclic compounds. The combination of fluoro-, bromo-, and methoxy groups provides multiple sites for selective functionalization, enabling access to a wide range of derivatives with tailored properties. This flexibility has been exploited in the synthesis of antimicrobial agents, where structural modifications can enhance activity against resistant bacterial strains. Such efforts are critical in addressing the growing challenge of antibiotic resistance worldwide.

The emerging field of precision medicine has also benefited from the use of 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene derivatives as lead compounds. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced target specificity and reduced off-target effects. This approach aligns with the broader goal of developing personalized therapies that cater to individual patient needs based on their genetic makeup and disease progression.

In conclusion, 1-(3-bromopropyl)-2-fluoro-4-methoxybenzene (CAS No. 1695249-66-1) represents a promising compound with diverse applications across chemical biology and pharmaceutical research. Its unique structural features—comprising fluoro-, bromo-, and methoxy substituents—make it an ideal candidate for synthesizing bioactive molecules with improved pharmacological properties. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in discovering new treatments for human diseases.

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